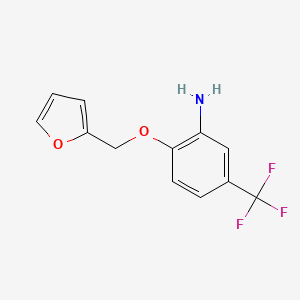

2-(2-Furylmethoxy)-5-(trifluoromethyl)aniline

Übersicht

Beschreibung

2-(2-Furylmethoxy)-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C12H10F3NO2 and a molecular weight of 257.21 g/mol . This compound is characterized by the presence of a furylmethoxy group and a trifluoromethyl group attached to an aniline ring. It is primarily used in research settings, particularly in the fields of chemistry and biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Furylmethoxy)-5-(trifluoromethyl)aniline typically involves the reaction of 2-furylmethanol with 5-(trifluoromethyl)aniline under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, often under controlled temperature and pressure conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Furylmethoxy)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Oxidation: The furylmethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

Oxidation: Formation of furylmethoxy aldehydes or carboxylic acids.

Reduction: Conversion of nitro groups to amines.

Substitution: Replacement of the trifluoromethyl group with other nucleophiles.

Wissenschaftliche Forschungsanwendungen

Chemistry

-

Synthesis of Complex Organic Molecules :

- The compound serves as a versatile building block in organic synthesis, facilitating the development of new materials and catalysts.

- Its trifluoromethyl group enhances the reactivity of the compound, allowing it to participate in various chemical reactions such as nucleophilic substitutions.

-

Catalysis :

- Utilized in catalytic processes due to its ability to stabilize reactive intermediates, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology

-

Biochemical Interactions :

- The compound is studied for its interactions with enzymes and proteins, impacting metabolic pathways.

- It has shown potential in modulating enzyme activity, which can be crucial for understanding disease mechanisms and developing therapeutic strategies.

-

Cellular Effects :

- Research indicates that 2-(2-Furylmethoxy)-5-(trifluoromethyl)aniline can influence cell signaling pathways, gene expression, and cellular metabolism.

- Animal model studies reveal that it enhances metabolic stability at lower doses while exhibiting significant biological effects at higher concentrations.

Medicine

-

Pharmaceutical Development :

- Investigated as a precursor for synthesizing pharmaceutical compounds targeting various diseases, particularly those affecting metabolic processes.

- Its unique structure allows for modifications that can enhance drug efficacy and specificity.

-

Therapeutic Applications :

- Potential applications in treating conditions related to metabolic disorders and central nervous system diseases due to its ability to interact with biological targets effectively.

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Modulates enzyme activity | Inhibits or activates specific enzymes |

| 4-(Cyclohexylmethoxy)-3-(trifluoromethyl)aniline | Enhances metabolic stability | Influences radical trifluoromethylation |

| 2-Methoxy-5-(trifluoromethyl)aniline | Key intermediate in drug synthesis | Targets metabolic pathways |

Case Studies

-

Animal Model Studies :

- In a study involving varying dosages of this compound, researchers observed enhanced pharmacokinetic properties at lower doses with minimal toxicity. Higher doses led to pronounced biological effects but increased risk of adverse reactions.

-

Biochemical Pathway Analysis :

- Detailed analyses demonstrated the compound's participation in several metabolic pathways involving radical intermediates. This suggests potential applications in drug development where modulation of such pathways is beneficial.

-

Enzyme Interaction Studies :

- Investigations into how this compound interacts with specific enzymes revealed its role in altering enzyme kinetics, thus providing insights into its therapeutic potential.

Wirkmechanismus

The mechanism of action of 2-(2-Furylmethoxy)-5-(trifluoromethyl)aniline depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of specific enzymes. The furylmethoxy and trifluoromethyl groups can interact with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(2-Furylmethoxy)-4-(trifluoromethyl)aniline

- 2-(2-Furylmethoxy)-3-(trifluoromethyl)aniline

- 2-(2-Furylmethoxy)-6-(trifluoromethyl)aniline

Uniqueness

2-(2-Furylmethoxy)-5-(trifluoromethyl)aniline is unique due to the specific positioning of the furylmethoxy and trifluoromethyl groups on the aniline ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its isomers .

Biologische Aktivität

2-(2-Furylmethoxy)-5-(trifluoromethyl)aniline, also known by its CAS number 937596-82-2, is an organic compound that has gained attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

The compound features a furylmethoxy group and a trifluoromethyl substituent on an aniline structure, which may influence its biological interactions. The molecular formula is , and its structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of an appropriate aniline derivative with a furylmethoxy reagent under controlled conditions. Specific synthetic routes may vary, but they often include steps such as nucleophilic substitution or coupling reactions.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of related compounds in the aniline class. For example, derivatives with similar structural features have shown significant inhibition of cancer cell lines such as HeLa and A549. The mechanism often involves disruption of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | TBD | Tubulin polymerization inhibition |

| 8q (related compound) | HeLa | 0.083 | Apoptosis via mitochondrial pathway |

| 8r (related compound) | A549 | 0.101 | Inhibition of tubulin assembly |

The proposed mechanism for the biological activity of this compound involves its interaction with microtubules. The trifluoromethyl group may enhance binding affinity to tubulin, thereby inhibiting polymerization and leading to cell death . Such interactions can result in the accumulation of cells in the G2/M phase of the cell cycle, which is critical for cancer therapy.

Case Studies

-

Case Study on Anticancer Activity :

A study evaluated a series of anilines similar to this compound for their antiproliferative effects. Compounds were tested against various cancer cell lines, revealing that modifications at the aniline position significantly affected potency . -

Zebrafish Model :

In vivo studies using zebrafish embryos demonstrated that certain derivatives caused significant inhibition of tumor growth, supporting the relevance of these compounds in therapeutic applications .

Eigenschaften

IUPAC Name |

2-(furan-2-ylmethoxy)-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3NO2/c13-12(14,15)8-3-4-11(10(16)6-8)18-7-9-2-1-5-17-9/h1-6H,7,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSXHBDHDPLACM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)COC2=C(C=C(C=C2)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901223408 | |

| Record name | 2-(2-Furanylmethoxy)-5-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901223408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937596-82-2 | |

| Record name | 2-(2-Furanylmethoxy)-5-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937596-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Furanylmethoxy)-5-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901223408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.